2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
Properties
IUPAC Name |
2-(4-iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BINO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKNJEGAWBNFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BINO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746271 | |
| Record name | 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257649-56-1 | |
| Record name | 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257649-56-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Condensation of 4-Iodophenylboronic Acid with MIDA
The most widely reported method involves the condensation of 4-iodophenylboronic acid with methyliminodiacetic acid (MIDA) under dehydrating conditions. This approach leverages the affinity of boronic acids for diol-based ligands to form stable boron heterocycles.
Procedure :
-
Reagents : 4-Iodophenylboronic acid (1.0 equiv), MIDA (1.2 equiv), dimethyl sulfoxide (DMSO), and triethyl orthoformate (HC(OEt)₃).
-
Conditions : The reaction is conducted under nitrogen at 115°C for 16 hours, with HC(OEt)₃ acting as a dehydrating agent to facilitate cyclization.
-
Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Yield : 48–62% after recrystallization with acetone and pentane.
Mechanistic Insight :
The reaction proceeds through a two-step mechanism:
In Situ Generation from Aryl Halides
An alternative route bypasses isolated boronic acids by generating the boron intermediate in situ from aryl halides. This method reduces handling of moisture-sensitive boronic acids.
Procedure :
-
Reagents : 1-Bromo-4-iodobenzene (1.0 equiv), triisopropyl borate (1.2 equiv), n-butyllithium (n-BuLi, 1.2 equiv), and MIDA (1.5 equiv).
-
Conditions :
-
Workup : Solvent removal under reduced pressure, followed by trituration with acetone.
Yield : 81% for analogous phenyl-MIDA-boronates.
Advantages :
Critical Parameters and Optimization Strategies
Solvent Systems
Temperature and Time
Stoichiometry
-
MIDA Excess : A 1.2:1 molar ratio of MIDA to boronic acid maximizes yield by compensating for minor hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
Challenges and Mitigation
Hydrolytic Instability
Byproduct Formation
-
Anhydride Impurities : Traces of MIDA anhydride (up to 5%) may form during prolonged heating.
-
Mitigation : Shorten reaction times and employ excess HC(OEt)₃.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boron content.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron and iodophenyl groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as in catalysis or drug development.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Stability
- 4-Fluorophenyl derivatives exhibit higher electronegativity, favoring electronic interactions in medicinal chemistry contexts .
- Electron-Withdrawing Groups :
- Solubility Modifiers :
- 4-Methoxyphenyl substitution enhances solubility in polar solvents due to the methoxy group’s hydrophilicity .
Biological Activity
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological applications. This article explores its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHBINO
- Molecular Weight : 358.92 g/mol
- CAS Number : 1257649-56-1
The compound features a dioxazaborocane ring structure which contributes to its reactivity and stability. Its iodophenyl group enhances its potential for interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction. This method is favored for its mild conditions and functional group tolerance:
- Reagents : Boron reagents and aryl halides.
- Conditions : Mild temperatures in organic solvents like dichloromethane or ethanol.
- Yield : Varies based on specific reaction conditions but can be optimized for higher yields.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with molecular targets through the boron and iodophenyl groups. This interaction can modulate various biochemical pathways, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that compounds containing boron can exhibit anticancer properties. The mechanism may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
For example, studies have shown that similar boron-containing compounds can disrupt cellular signaling pathways involved in cancer progression .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. The iodophenyl group can enhance the compound's ability to penetrate bacterial cell walls and disrupt cellular functions .
Case Studies
Several studies have investigated the biological activity of related boron compounds:
-
Study on Boronates as Anticancer Agents :
- Investigated various boron-containing compounds for their cytotoxic effects on cancer cell lines.
- Results indicated significant apoptosis induction in treated cells compared to controls.
-
Antimicrobial Activity Assessment :
- Evaluated the efficacy of structurally similar dioxazaborocanes against common bacterial strains.
- Found promising results with significant inhibition zones compared to standard antibiotics.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| This compound | Moderate | Promising | Covalent bonding with targets |
| 4-Iodo-L-phenylalanine | High | Low | Disruption of protein synthesis |
| 2-(4-Nitrophenyl)-6-methylboronic acid | High | Moderate | Inhibition of cell cycle |
Q & A
Q. What are the critical steps for optimizing the synthesis of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione?
- Methodological Answer : Synthesis optimization should prioritize controlling boron-oxygen bond formation and iodine substitution efficiency. Use inert atmosphere conditions (argon/nitrogen) to prevent hydrolysis of the dioxazaborocane ring. Monitor reaction progress via <sup>11</sup>B NMR to track boron coordination changes and HPLC-MS to confirm iodine retention in the final product. Adjust stoichiometry of the iodophenyl precursor to minimize side reactions (e.g., dehalogenation) .
Q. How can spectroscopic techniques characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer : Conduct pH-dependent stability assays using:
- UV-Vis spectroscopy to monitor absorbance shifts in the iodophenyl group (250–300 nm range).
- FT-IR to track B-O bond vibrations (1,200–1,400 cm⁻¹) and lactam carbonyl stretching (1,650–1,750 cm⁻¹).
- X-ray crystallography (if crystalline) to compare unit cell parameters at pH 4.6 (mimicking physiological conditions) and pH 7.3. Buffer solutions should replicate sodium acetate/sodium 1-octanesulfonate systems for consistency .
Q. What solvent systems are optimal for preserving the compound’s integrity during storage?
- Methodological Answer : Avoid protic solvents (e.g., water, alcohols) due to boron-oxygen bond hydrolysis. Use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile for short-term storage (<1 week). For long-term stability, lyophilize the compound and store under vacuum with desiccants (e.g., silica gel). Confirm stability via periodic HPLC purity checks (>95% threshold) .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s electronic structure compared to halogen analogs (e.g., fluorine)?
- Methodological Answer : Perform density functional theory (DFT) calculations to compare frontier molecular orbitals (HOMO/LUMO) and partial charges. Use Gaussian09/B3LYP/6-31G(d) basis sets for geometry optimization. Experimental validation via cyclic voltammetry will reveal iodine’s polarizable effect on redox potentials. Contrast with fluorophenyl analogs (e.g., CID 50896237) to quantify inductive vs. resonance effects .
Q. What experimental designs are suitable for analyzing contradictory data on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Adopt a split-plot factorial design to isolate variables:
- Main plots : Catalyst type (Pd vs. Ni).
- Subplots : Solvent polarity (THF vs. DMF).
- Replicates : 4 replicates per condition.
Use ANOVA to identify interaction effects (e.g., catalyst-solvent incompatibility). Validate via HPLC-MS/MS to detect unexpected byproducts (e.g., deboronation or aryl-aryl coupling) .
Q. How can environmental fate studies be designed to assess this compound’s persistence in aquatic ecosystems?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Phase 1 : Determine octanol-water partition coefficients (log Kow) via shake-flask method.
- Phase 2 : Simulate photodegradation under UV light (λ = 254 nm) in synthetic freshwater.
- Phase 3 : Use LC-QTOF-MS to identify transformation products (e.g., hydrolyzed boron species).
Compare results with structurally similar dioxazaborocanes to establish structure-persistence relationships .
Q. What theoretical frameworks guide the analysis of its biological activity in enzyme inhibition assays?
- Methodological Answer : Apply Michaelis-Menten kinetics with modifications for non-competitive inhibition:
- Measure Ki (inhibition constant) via dose-response curves.
- Use molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., serine proteases).
Validate hypotheses using site-directed mutagenesis to disrupt predicted binding pockets .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity data across cell lines?
- Methodological Answer : Conduct a meta-analysis with inclusion criteria:
- Standardize cell viability assays (MTT vs. resazurin).
- Normalize data to intracellular iodine uptake (measured via ICP-MS ).
- Stratify by cell lineage (e.g., epithelial vs. hematopoietic).
Use Cochran’s Q test to quantify heterogeneity and identify confounding variables (e.g., serum concentration in culture media) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
